N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic compound characterized by its heterocyclic structure, which includes multiple rings containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the triazolopyridazine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors such as pyridine derivatives and thiazole derivatives under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the triazolopyridazine ring system. This can be achieved using cyclization agents like hydrazine or its derivatives.
Amidation Reactions: The final step often involves the amidation of the carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can result in the formation of reduced derivatives.
Substitution Reactions: Substitution at various positions on the rings can be achieved using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides, are employed.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug development. It can interact with various enzymes and receptors, potentially leading to therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical development.
Industry: The compound's properties may be harnessed in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyridine Derivatives: Similar compounds include various pyridine derivatives, which also exhibit biological activity.
Thiazole Derivatives: Thiazole derivatives are structurally related and share similar properties.
Triazolopyridazines: Other triazolopyridazines with different substituents may have comparable biological activities.
Uniqueness: N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide stands out due to its specific combination of heterocyclic rings and functional groups, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-13(10-3-4-12-19-16-8-21(12)20-10)18-14-17-11(7-23-14)9-2-1-5-15-6-9/h1-8H,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVAIPRWAQHXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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